Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. a Common Analog
The compound's physicochemical profile, while not a direct biological endpoint, provides quantifiable differentiation from a core analog like 2-methylthiazole. The target compound has significantly higher lipophilicity (XLogP3-AA 3.1) compared to 2-methylthiazole (XLogP3 ~0.8), which influences membrane permeability and non-specific protein binding. Its hydrogen-bond acceptor count (7) is more than double that of 2-methylthiazole (2), enabling distinct intermolecular recognition patterns [1].
| Evidence Dimension | Predicted Lipophilicity and H-Bond Acceptors |
|---|---|
| Target Compound Data | XLogP3-AA 3.1; H-Bond Acceptor Count 7; Rotatable Bonds 4 |
| Comparator Or Baseline | 2-Methylthiazole (PubChem CID 138068): XLogP3 ~0.8; H-Bond Acceptor Count 2; Rotatable Bonds 0 |
| Quantified Difference | XLogP3 difference of +2.3; H-Bond acceptor count increase of +5 |
| Conditions | Computed by PubChem (XLogP3 algorithm, Cactvs). |
Why This Matters
These substantial property differences render the target compound a superior fragment for lead optimization when designing molecules requiring enhanced lipophilicity and tunable hydrogen-bonding interactions, directly influencing procurement for medicinal chemistry libraries.
- [1] PubChem. (2026). Compound Summary: 2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole. National Library of Medicine. View Source
